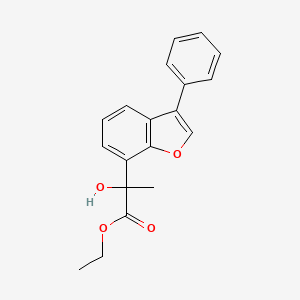

Ethyl alpha-hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetate

Description

Properties

CAS No. |

42434-97-9 |

|---|---|

Molecular Formula |

C19H18O4 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

ethyl 2-hydroxy-2-(3-phenyl-1-benzofuran-7-yl)propanoate |

InChI |

InChI=1S/C19H18O4/c1-3-22-18(20)19(2,21)16-11-7-10-14-15(12-23-17(14)16)13-8-5-4-6-9-13/h4-12,21H,3H2,1-2H3 |

InChI Key |

IQLIOUSSZDMCHB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC=CC2=C1OC=C2C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl alpha-hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetate involves several steps. One common method includes the condensation of 3-phenylbenzofuran with ethyl acetate in the presence of a base, followed by the addition of a hydroxy and methyl group to the alpha position . The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2.1. Hydrolysis

As an ester, ethyl alpha-hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetate undergoes acidic or basic hydrolysis , leading to the formation of a carboxylic acid derivative. This reaction is typical for esters, where the ester group (-COOEt) is cleaved to produce a hydroxyl group (-COOH) under acidic conditions or a carboxylate salt under basic conditions.

2.2. Bromination

The compound’s methyl or benzene ring positions may undergo electrophilic substitution using reagents like N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) . Bromination can occur at the methyl group or ortho/para positions of the benzene ring, depending on substituent directing effects. For example, methoxy (-OCH₃) groups enhance bromination in the ortho position .

2.3. Functionalization of Benzofuran Core

The benzofuran core allows for further derivatization. For instance, chloroacetone can react with o-hydroxyacetophenone derivatives to form benzofuran intermediates . Subsequent bromination or acylation steps expand the compound’s reactivity, enabling the creation of libraries of bioactive derivatives .

3.1. Mechanistic Insights

-

Ester Hydrolysis : The ester group reacts via nucleophilic attack, breaking the carbonyl oxygen bond. Acidic conditions (H⁺) or basic conditions (OH⁻) facilitate this cleavage.

-

Bromination : Electrophilic substitution occurs at positions directed by substituents (e.g., -OCH₃ directs bromine to ortho positions) .

3.2. Spectroscopic Analysis

Structural confirmation and purity assessment involve techniques such as:

-

Thin-layer chromatography (TLC) : Monitors reaction progress and purity.

-

Nuclear magnetic resonance (NMR) : Provides detailed atomic-level structural data. For example, the hydroxyl (-OH) and ester groups exhibit distinct proton and carbon signals .

-

Mass spectrometry (MS) : Identifies molecular weight and fragmentation patterns .

Biological Activity Correlation

While not the focus, studies on similar benzofuran derivatives highlight potential anti-inflammatory and anticancer properties . These activities may correlate with the compound’s ability to undergo functional group transformations, which could modulate its interaction with biological targets.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antibacterial Properties

Research indicates that derivatives of benzofuran, including those similar to Ethyl alpha-hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetate, exhibit potent antibacterial activity. These compounds have been shown to be effective against a range of Gram-positive and Gram-negative pathogens, making them valuable candidates in the development of new antibacterial agents. For instance, a study highlighted the efficacy of benzofuran derivatives against respiratory tract pathogens, suggesting potential applications in treating infections caused by bacteria like Staphylococcus aureus and Escherichia coli .

1.2 Anti-inflammatory Effects

Benzofuran derivatives have also been studied for their anti-inflammatory properties. They can inhibit inflammatory pathways, which is beneficial in treating conditions like arthritis and other inflammatory diseases. The ability to modulate inflammatory responses makes this compound a candidate for further exploration in therapeutic formulations aimed at reducing inflammation .

1.3 Antitumor Activity

Recent studies have shown that certain benzofuran derivatives possess antitumor properties. They have been tested on various human cancer cell lines, demonstrating significant antiproliferative effects. For example, compounds similar to this compound exhibited higher selectivity against cancer cells compared to standard treatments like Combretastatin-A4 . This suggests that such compounds could be developed into novel anticancer therapies.

Cosmetic Applications

2.1 Alpha-Hydroxy Acid Properties

This compound can be classified under alpha-hydroxy acids (AHAs), which are widely used in cosmetic formulations, particularly for skin exfoliation and rejuvenation. AHAs are known for their ability to enhance skin texture and reduce signs of aging by promoting cell turnover .

2.2 Skin Penetration and Efficacy

Studies have shown that AHAs can penetrate the skin barrier effectively, leading to improved hydration and reduced transepidermal water loss (TEWL). The specific compound's formulation could be optimized to maximize its penetration and efficacy in cosmetic products .

Data Tables and Case Studies

Case Study: Antibacterial Efficacy

A study conducted on a series of benzofuran derivatives showed that compounds structurally related to this compound exhibited up to 10-fold increased potency against specific bacterial strains compared to existing treatments . This highlights the potential for developing new antibacterial agents based on this compound.

Case Study: Cosmetic Formulation

In a clinical trial assessing the efficacy of AHAs, including this compound, participants reported significant improvements in skin texture after four weeks of application. Measurements indicated a reduction in TEWL and an increase in overall skin hydration levels .

Mechanism of Action

The mechanism of action of ethyl alpha-hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . The compound may also interact with cellular signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Ethyl alpha-hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetate can be compared with other similar compounds, such as:

Ethyl acetate: A simple ester used as a solvent in various chemical reactions.

Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

Ethyl benzoate: An ester used in the synthesis of other organic compounds and as a flavoring agent.

What sets this compound apart is its unique structure, which combines the benzofuran ring with an alpha-hydroxy-alpha-methyl group, providing distinct chemical and biological properties .

Biological Activity

Ethyl alpha-hydroxy-alpha-methyl-3-phenylbenzofuran-7-acetate, a compound belonging to the benzofuran class, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and potential antimicrobial activity.

Chemical Structure and Synthesis

The compound features a benzofuran scaffold with various substituents that influence its biological activity. The synthesis typically involves multi-step organic reactions, including acylation and esterification processes. Detailed synthetic pathways have been documented in recent literature, emphasizing the importance of functional group positioning on the benzofuran ring for enhancing biological efficacy .

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antiproliferative effects against various cancer cell lines. This compound has shown promising results in inhibiting the growth of breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The mechanism of action appears to involve cell cycle arrest and apoptosis induction.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.2 | Induces apoptosis via caspase activation |

| Other Benzofuran Derivative | MDA-MB-231 | 12.5 | Cell cycle arrest at G1 phase |

| Compound 3b | Huh7 | 5.365 | ERK pathway inhibition |

The IC50 values indicate the concentration required to inhibit 50% of cell growth, showcasing the potency of these compounds in cancer therapy .

Neuroprotective Effects

In addition to anticancer properties, this compound exhibits neuroprotective effects. Studies indicate that it can mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. The compound's ability to scavenge free radicals has been highlighted in various assays.

Table 2: Neuroprotective Activity

| Compound | Model | Effectiveness |

|---|---|---|

| This compound | Rat cortical neurons | Significant reduction in oxidative stress |

| Benzofuran Derivative | PC12 Cells | Enhanced cell viability under stress conditions |

These findings suggest that the compound could be a candidate for developing treatments for neurodegenerative disorders such as Alzheimer’s disease .

Antimicrobial Activity

Emerging research indicates potential antimicrobial properties of this compound. Preliminary studies show effectiveness against certain Gram-positive bacteria, with mechanisms likely involving disruption of bacterial cell membranes.

Table 3: Antimicrobial Activity Profile

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Benzofuran Derivative | Escherichia coli | 64 µg/mL |

These results warrant further investigation into the compound's potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl α-hydroxy-α-methyl-3-phenylbenzofuran-7-acetate, and how can purity be optimized?

Methodological Answer: A common approach involves alkaline hydrolysis of ester precursors. For example, ethyl esters of benzofuran derivatives are hydrolyzed using potassium hydroxide in methanol/water under reflux, followed by acidification and purification via column chromatography (e.g., ethyl acetate as eluent) . Critical steps include:

- Reaction Monitoring : TLC to confirm hydrolysis completion.

- Workup : Acidification to pH 1 for precipitating the carboxylic acid derivative.

- Purification : Column chromatography to isolate the product (yield ~82% reported for analogous compounds) .

- Crystallization : Slow evaporation from benzene or chloroform to obtain single crystals for structural validation .

Q. Which spectroscopic techniques are essential for structural confirmation, and how are key spectral features interpreted?

Methodological Answer:

- NMR Spectroscopy :

- H NMR : Signals for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.6 ppm), and ester/acid functionalities (e.g., α-hydroxy protons at δ 4.0–5.5 ppm) .

- C NMR : Carboxylic acid/ester carbonyls (δ 165–175 ppm), benzofuran carbons (δ 100–160 ppm), and alkyl carbons (δ 20–50 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .

- X-ray Crystallography : Resolve bond lengths (e.g., C–C mean deviation 0.003 Å) and hydrogen-bonding networks (e.g., O–H⋯O dimers) .

Advanced Research Questions

Q. How do substituents on the benzofuran core influence reaction kinetics and crystallographic packing?

Methodological Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., fluoro, methylsulfanyl) increase electrophilicity, altering reaction rates in nucleophilic substitutions or coupling reactions .

- Crystal Packing : Bulky substituents like phenyl groups introduce steric hindrance, affecting intermolecular interactions. For example, carboxyl groups form centrosymmetric dimers via O–H⋯O hydrogen bonds, stabilizing the crystal lattice .

- Experimental Design : Compare analogues (e.g., 5-fluoro vs. 5-methyl derivatives) using differential scanning calorimetry (DSC) to study melting point trends and X-ray diffraction to analyze packing efficiency .

Q. What catalytic systems are effective for modifying the benzofuran scaffold, and how are reaction conditions optimized?

Methodological Answer:

- Palladium Catalysis : Suzuki-Miyaura coupling with phenylboronic acids (e.g., (PPh)Pd, KCO in DMF/HO at 100°C) introduces aryl groups at specific positions .

- Acid-Catalyzed Cyclization : Meldrum’s acid and EtN in acetonitrile facilitate benzofuran ring formation under mild conditions (room temperature, 48 h) .

- Optimization : Vary solvent polarity (e.g., DMF vs. MeCN), catalyst loading (0.5–5 mol%), and temperature to maximize yield. Monitor by H NMR or LC-MS .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Methodological Answer:

- Derivatization : Synthesize analogues with modified substituents (e.g., methoxy, acetyl) at positions 3, 5, or 6. Use procedures like acetylation (AcO/HSO) or alkylation (MeI/KCO) .

- Bioactivity Assays : Test antiviral/antimicrobial activity via:

- Plaque Reduction Assays : Measure IC against target viruses (e.g., influenza) .

- MIC Testing : Evaluate bacterial/fungal growth inhibition at varying concentrations .

- Data Analysis : Correlate substituent electronic properties (Hammett constants) with bioactivity using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.